![molecular formula C16H11Cl2FN4O B2925142 N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1788532-21-7](/img/structure/B2925142.png)
N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2FN4O and its molecular weight is 365.19. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and halogenated phenyl groups. Its molecular formula is C16H15Cl2FN4O with a molecular weight of 365.19 g/mol. The unique structural features contribute to its biological reactivity and interaction with various molecular targets.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly colon cancer. In vitro studies have shown that:
- Cell Viability : The compound significantly reduces cell viability in colon cancer cell lines as demonstrated through MTT and XTT assays.
- Apoptosis Induction : It induces intrinsic apoptosis characterized by the activation of caspases and DNA fragmentation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways that regulate apoptosis and cell growth.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Study on Colon Cancer Cells : A study demonstrated that treatment with this compound led to a marked decrease in the viability of colon cancer cells, suggesting its potential as a therapeutic agent.
- Flow Cytometry Analysis : Flow cytometry was utilized to assess the apoptotic effects of the compound, confirming an increase in early apoptotic cells upon treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
5-amino-N-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole | Contains a triazole ring and amino group | Lacks additional halogenated phenyl groups |
4-chloro-2-fluoro-5-hydroxyaniline | Contains halogenated phenyl groups and an amino group | Features a hydroxyl group instead of a triazole ring |
5-(4-chlorophenyl)-1H-1,2,4-triazole | Similar triazole structure | Different substitution pattern on phenyl ring |
This table illustrates how the presence of multiple halogenated groups in this compound enhances its potential biological interactions compared to similar compounds.
Q & A
Q. Basic: How can the solubility of this compound in aqueous buffers be optimized for in vitro assays?
Methodological Answer:
Solubility challenges, common in halogenated triazole derivatives, can be addressed by:
- Co-solvent systems : Use DMSO (≤10%) or ethanol in phosphate-buffered saline (PBS) to enhance dissolution without compromising assay integrity.
- Surfactants : Non-ionic surfactants like Tween-80 (0.1–1%) improve colloidal stability.
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions, as seen in analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .
Q. Advanced: What methodologies resolve contradictory crystallographic data during structure determination?
Methodological Answer:
For ambiguous electron density or twinning:
- SHELXL refinement : Utilize constraints for anisotropic displacement parameters and hydrogen-bonding networks .
- WinGX/ORTEP integration : Validate thermal ellipsoid models and generate high-quality graphical representations .
- Multi-data validation : Cross-reference with NMR-derived torsion angles and DFT-calculated geometry .
Q. Basic: What spectroscopic techniques confirm the regiochemistry of the 1,2,3-triazole core?
Methodological Answer:
- 1H NMR : Diagnostic peaks for H-1 (δ 7.8–8.2 ppm) and H-4 (δ 7.2–7.6 ppm) in 1,4-disubstituted triazoles.
- 13C NMR : Carbonyl carbons (C=O, δ 165–170 ppm) and triazole ring carbons (δ 140–150 ppm) .
- HRMS : Exact mass verification (e.g., [M+H]+ for C₁₆H₁₂Cl₂FN₅O: 396.0422) .
Q. Advanced: How to design SAR studies evaluating halogen substitution impacts on bioactivity?
Methodological Answer:
- Synthetic diversification : Prepare analogs with Cl/F at phenyl rings (e.g., 3-chloro vs. 4-fluoro) via Suzuki-Miyaura coupling .
- Biological profiling : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate with computed electrostatic potential maps.
- Molecular docking : Map halogen bonding interactions using Glide (Schrödinger) or AutoDock .
Q. Basic: What parameters are critical during catalytic cycloaddition for triazole synthesis?
Methodological Answer:
For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
- Temperature : 60–80°C for optimal reaction kinetics.
- Catalyst loading : 5–10 mol% CuI with TBTA ligand to suppress side reactions.
- Azide purity : Confirm via IR (2100 cm⁻¹ peak) to avoid incomplete conversion .
Q. Advanced: How to reconcile discrepancies between docking predictions and binding affinity data?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking poses.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess conformational stability.
- Synchrotron crystallography : Resolve bound ligand conformations at <1.5 Å resolution .
Q. Basic: What chromatographic methods purify this hydrophobic compound?
Methodological Answer:
- Reverse-phase HPLC : C18 column with acetonitrile/water (70:30 to 90:10 gradient).
- Prep-TLC : Silica gel GF₂₅₄ using ethyl acetate/hexane (3:7) for rapid isolation .
Q. Advanced: How do polymorphic forms affect pharmacological characterization?
Methodological Answer:
- PXRD/DSC : Identify dominant polymorphs via diffraction patterns and melting endotherms.
- Solvent-mediated crystallization : Screen >10 solvents (e.g., DMF, THF) to isolate stable forms.
- Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid .
Q. Basic: What strategies mitigate decomposition in DMSO stock solutions?
Methodological Answer:
- Aliquot storage : Store at −80°C in single-use volumes (10–20 µL) to limit freeze-thaw cycles.
- Oxygen scavengers : Add 0.1% BHT to prevent radical-mediated degradation.
- Stability monitoring : Track purity via UPLC-UV at 254 nm weekly .
Q. Advanced: Which pharmacokinetic parameters are most sensitive to logP modulation?
Methodological Answer:
- Absorption : Increase logP (via lipophilic substituents) enhances intestinal permeability but may reduce aqueous solubility.
- Metabolism : Lower logP (e.g., via carboxylation) reduces CYP450-mediated clearance.
- Experimental modulation : Introduce trifluoromethyl groups (logP +0.5) or morpholine rings (logP −1.2) .
Propriétés
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-chlorophenyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN4O/c17-11-3-1-2-10(7-11)14-15(22-23-21-14)16(24)20-8-9-4-5-13(19)12(18)6-9/h1-7,14-15,21-23H,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPRJAUTILVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.